(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Catalog No.
S3347894
CAS No.
207113-20-0
M.F
C14H10Br2O
M. Wt
354.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

CAS Number

207113-20-0

Product Name

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

IUPAC Name

[4-(bromomethyl)phenyl]-(4-bromophenyl)methanone

Molecular Formula

C14H10Br2O

Molecular Weight

354.04 g/mol

InChI

InChI=1S/C14H10Br2O/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2

InChI Key

OENLWUGAWWLJRU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br

The compound (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, also known as 4-(Bromomethyl)benzophenone, is an organic molecule characterized by the presence of bromine substituents and a ketone functional group. Its structure features a central carbonyl group (C=O) flanked by two aromatic rings, one of which contains a bromomethyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone can be attributed to its functional groups. The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl. Additionally, the bromomethyl group can undergo substitution reactions, making the compound versatile in synthetic organic chemistry. For example, it can react with nucleophiles such as amines or alcohols to form new derivatives.

Research indicates that compounds with similar structures to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone exhibit various biological activities, including antimicrobial and anticancer properties. The presence of bromine atoms can enhance biological activity due to their electron-withdrawing effects, which can increase the reactivity of adjacent functional groups. Studies using computational methods have predicted potential therapeutic effects and toxicity profiles for such compounds .

The synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone typically involves several steps:

  • Bromination: Starting from benzophenone, bromination can be performed using bromine in a suitable solvent to introduce bromine atoms onto the aromatic rings.
  • Formylation: The introduction of the bromomethyl group can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of an acid catalyst.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound.

These steps can be modified based on specific laboratory conditions and desired yields.

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Material Science: Used as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate free radicals.
  • Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Interaction studies involving (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone often focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how this compound interacts at the molecular level, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
BenzophenoneNo halogen substituentsUV filter, used in cosmetics
4-BromoacetophenoneContains an acetyl groupAntimicrobial properties
4-Bromo-2-methylphenolHydroxyl group presentAntioxidant activity
2-Bromo-1-naphthalenemethanolNaphthalene ring structureAnticancer activity

Uniqueness of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

What sets (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone apart is its dual bromine substitution combined with a ketone functionality, which may enhance its reactivity and biological activity compared to other similar compounds. This unique combination allows for diverse synthetic pathways and potential applications in drug development and materials science.

XLogP3

4.5

Wikipedia

[4-(Bromomethyl)phenyl](4-bromophenyl)methanone

Dates

Modify: 2023-08-19

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